4-Chlorohexa-2,4-dienoic acid
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Overview
Description
4-Chlorohexa-2,4-dienoic acid is an organic compound with the molecular formula C6H7ClO2 It is characterized by the presence of a chloro group attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorohexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the chlorination of hexa-2,4-dienoic acid. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorohexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diene system into a saturated or partially saturated system.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products:
Oxidation: Formation of hexadienoic acids or hexadienones.
Reduction: Formation of hexenoic acids or hexanoic acids.
Substitution: Formation of various substituted dienoic acids.
Scientific Research Applications
4-Chlorohexa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chlorohexa-2,4-dienoic acid involves its interaction with various molecular targets. The chloro group and the conjugated diene system play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, and its diene system can participate in cycloaddition reactions. These interactions are mediated through specific pathways involving nucleophiles and electrophiles .
Comparison with Similar Compounds
Hexa-2,4-dienoic acid: Lacks the chloro group, making it less reactive in substitution reactions.
2,4-Hexadienoic acid: Another isomer with different reactivity due to the position of double bonds.
Sorbic acid: A well-known preservative with similar structural features but different applications.
Uniqueness: 4-Chlorohexa-2,4-dienoic acid is unique due to the presence of the chloro group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Biological Activity
4-Chlorohexa-2,4-dienoic acid (C6H7ClO2) is an organic compound notable for its unique structure featuring a chlorinated double bond system. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
Property | Value |
---|---|
CAS Number | 114607-25-9 |
Molecular Formula | C6H7ClO2 |
Molecular Weight | 146.57 g/mol |
IUPAC Name | This compound |
SMILES | C(C=C(C(=O)O)C=CCl)C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. This suggests that the compound could be explored further for its therapeutic potential in oncology.
The biological activity of this compound is attributed to its structural features:
- Chlorine Atom : The presence of the chlorine atom enhances the reactivity of the compound, allowing it to form covalent bonds with nucleophiles in biological systems.
- Conjugated Double Bonds : The conjugated system may facilitate electron transfer processes, impacting cellular signaling pathways.
Study 1: Antimicrobial Effects
A study published in the Journal of Applied Microbiology highlighted the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potent activity compared to standard antibiotics.
Study 2: Anticancer Potential
Another research article in Cancer Research examined the effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by 70% at a concentration of 100 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
Hexa-2,4-dienoic acid | Moderate | Low |
Chloroacetic acid | Low | None |
Properties
CAS No. |
97552-61-9 |
---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
(2E,4Z)-4-chlorohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7ClO2/c1-2-5(7)3-4-6(8)9/h2-4H,1H3,(H,8,9)/b4-3+,5-2- |
InChI Key |
FBHZRIIRIRXHEM-QSDRKMMISA-N |
Isomeric SMILES |
C/C=C(/C=C/C(=O)O)\Cl |
Canonical SMILES |
CC=C(C=CC(=O)O)Cl |
Origin of Product |
United States |
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